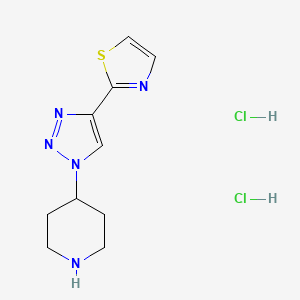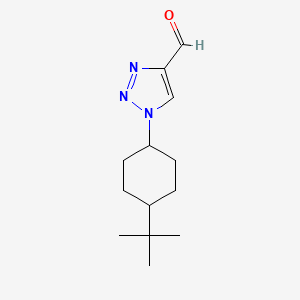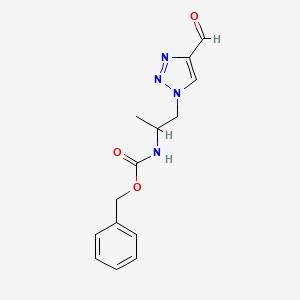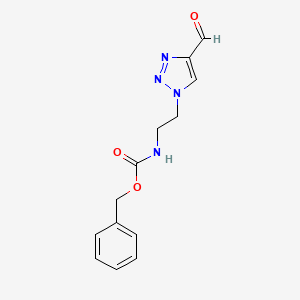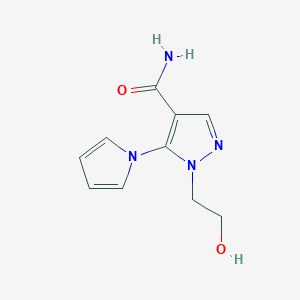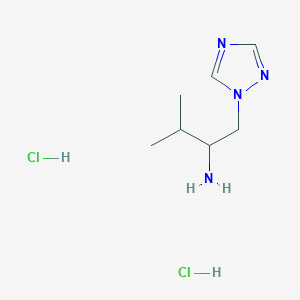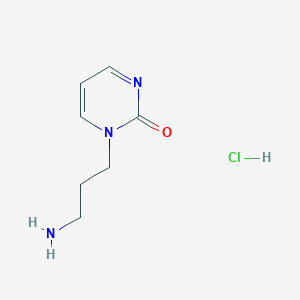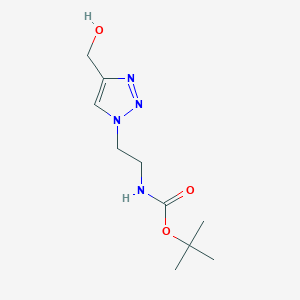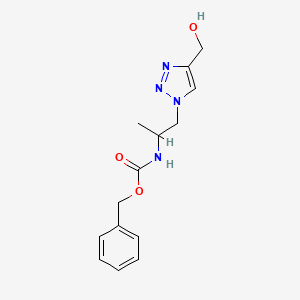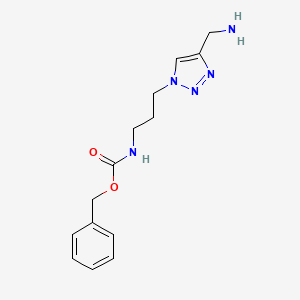
4-Benzyl-6-chloro-2-cyclopropylpyrimidine
Vue d'ensemble
Description
4-Benzyl-6-chloro-2-cyclopropylpyrimidine, also known as 4-BPCP, is a cyclic organic compound belonging to the pyrimidine family. It is used in a variety of applications, including organic synthesis, drug research, and medicinal chemistry. This compound has been studied extensively in recent years and has demonstrated a wide range of properties and potential applications.
Applications De Recherche Scientifique
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. 4-Benzyl-6-chloro-2-cyclopropylpyrimidine can be utilized in the synthesis of compounds that target various cancer pathways. For instance, it may serve as a precursor in the development of kinase inhibitors, which are crucial in the treatment of myeloid leukemia . Additionally, its structural analogs have shown promise in breast cancer and idiopathic pulmonary fibrosis research .
Antimicrobial and Antifungal Applications
The structural framework of pyrimidines allows for the creation of potent antimicrobial and antifungal agents. Research indicates that modifications to the pyrimidine core, such as those found in 4-Benzyl-6-chloro-2-cyclopropylpyrimidine , can lead to new treatments for microbial and fungal infections .
Cardiovascular Therapeutics
Pyrimidine derivatives play a significant role in cardiovascular medicine. They are involved in the synthesis of cardiovascular agents, including antihypertensive drugs. The versatility of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine could be harnessed to develop novel compounds that manage blood pressure and treat related cardiovascular conditions .
Anti-Inflammatory and Analgesic Agents
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the treatment of pain and inflammation4-Benzyl-6-chloro-2-cyclopropylpyrimidine may contribute to the discovery of new drugs that offer relief from chronic inflammatory diseases and acute pain conditions .
Antidiabetic Research
Pyrimidine-based compounds have been identified as potential antidiabetic agents. They can act as DPP-IV inhibitors, which are important in the management of type 2 diabetes. The chemical structure of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine provides a platform for the development of drugs that could regulate blood sugar levels .
Neuroprotection and Ocular Therapies
Research into neuroprotective agents often includes pyrimidine derivatives due to their potential in protecting nerve cells from damage4-Benzyl-6-chloro-2-cyclopropylpyrimidine could be instrumental in creating treatments that promote vascular relaxation in the ocular ciliary artery and offer neuroprotection for retinal ganglion cells, which is vital for treating various eye diseases .
Propriétés
IUPAC Name |
4-benzyl-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOUXKBUGXVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(azetidin-3-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B1480640.png)
![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinic acid](/img/structure/B1480642.png)
